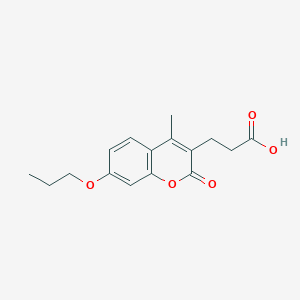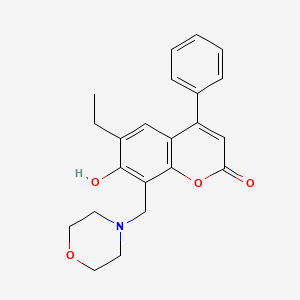![molecular formula C20H22ClN5O4S2 B11304761 N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304761.png)
N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cloro-4-metoxifenil)-2-[(4-metil-5-{[(metilsulfonil)(fenil)amino]metil}-4H-1,2,4-triazol-3-il)sulfanil]acetamida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto es de gran interés en química medicinal debido a sus posibles propiedades farmacológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-cloro-4-metoxifenil)-2-[(4-metil-5-{[(metilsulfonil)(fenil)amino]metil}-4H-1,2,4-triazol-3-il)sulfanil]acetamida típicamente involucra múltiples pasos:
Formación del anillo de triazol: El anillo de triazol se sintetiza a través de una reacción de ciclización que involucra derivados de hidrazina y disulfuro de carbono en condiciones básicas.
Reacciones de sustitución: El anillo de triazol luego se somete a reacciones de sustitución para introducir los grupos metilsulfonilo y fenilamino.
Acoplamiento con acetamida: El paso final implica acoplar el triazol sustituido con N-(3-cloro-4-metoxifenil)acetamida en condiciones apropiadas para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de alto rendimiento, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-cloro-4-metoxifenil)-2-[(4-metil-5-{[(metilsulfonil)(fenil)amino]metil}-4H-1,2,4-triazol-3-il)sulfanil]acetamida se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.
Sustitución: Los átomos de halógeno pueden sustituirse con otros nucleófilos en condiciones adecuadas.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Azida de sodio, cianuro de potasio.
Productos principales
Oxidación: Sulfoxidos, sulfonas.
Reducción: Aminas.
Sustitución: Azidas, nitrilos.
Aplicaciones Científicas De Investigación
N-(3-cloro-4-metoxifenil)-2-[(4-metil-5-{[(metilsulfonil)(fenil)amino]metil}-4H-1,2,4-triazol-3-il)sulfanil]acetamida tiene varias aplicaciones en la investigación científica:
Química medicinal: Investigado por su potencial como agente antiinflamatorio, antifúngico y anticancerígeno.
Estudios biológicos: Utilizado como una sonda para estudiar las interacciones enzimáticas y la unión al receptor.
Aplicaciones industriales: Empleado en la síntesis de materiales avanzados y como catalizador en reacciones orgánicas.
Mecanismo De Acción
El mecanismo de acción de N-(3-cloro-4-metoxifenil)-2-[(4-metil-5-{[(metilsulfonil)(fenil)amino]metil}-4H-1,2,4-triazol-3-il)sulfanil]acetamida involucra su interacción con objetivos moleculares específicos:
Inhibición enzimática: Inhibe las enzimas involucradas en las vías inflamatorias.
Unión al receptor: Se une a receptores específicos, modulando su actividad y llevando a efectos terapéuticos.
Vías de transducción de señales: Interfiere con las vías de transducción de señales, afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-cloro-4-metilfenil)-3,4,5-trimetoxibenzamida
- N-(2-cloro-4-metilfenil)-3,4,5-trimetoxibenzamida
- N-(5-cloro-2-metilfenil)-3,4,5-trimetoxibenzamida
Singularidad
N-(3-cloro-4-metoxifenil)-2-[(4-metil-5-{[(metilsulfonil)(fenil)amino]metil}-4H-1,2,4-triazol-3-il)sulfanil]acetamida es único debido a su patrón de sustitución específico en el anillo de triazol y la presencia de ambos grupos metilsulfonilo y fenilamino. Esta estructura única contribuye a sus distintas propiedades farmacológicas y potenciales aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C20H22ClN5O4S2 |
|---|---|
Peso molecular |
496.0 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22ClN5O4S2/c1-25-18(12-26(32(3,28)29)15-7-5-4-6-8-15)23-24-20(25)31-13-19(27)22-14-9-10-17(30-2)16(21)11-14/h4-11H,12-13H2,1-3H3,(H,22,27) |
Clave InChI |
CPRRQZBZDFXEIX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one](/img/structure/B11304678.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11304686.png)
![Ethyl 4-({[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11304700.png)
![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11304707.png)

![ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-3-carboxylate](/img/structure/B11304721.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine](/img/structure/B11304739.png)
![N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11304756.png)

![4-(3-Bromophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11304764.png)
![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11304770.png)
![N-(2-chloro-6-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304776.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11304782.png)
![N-benzyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304784.png)
